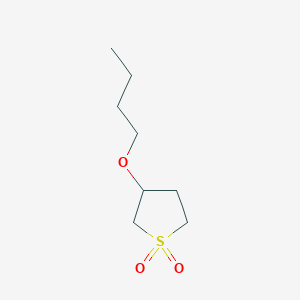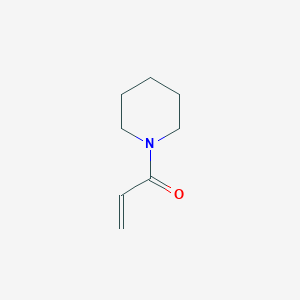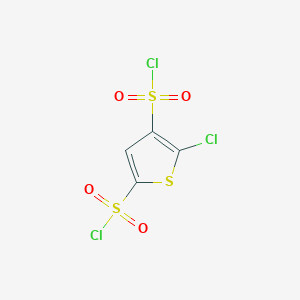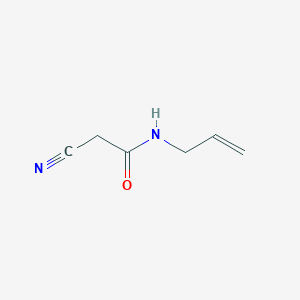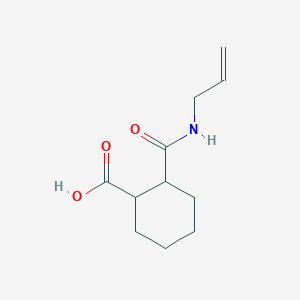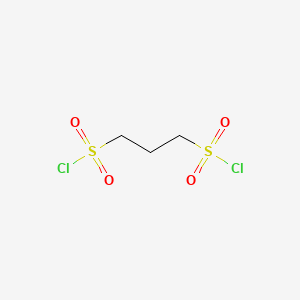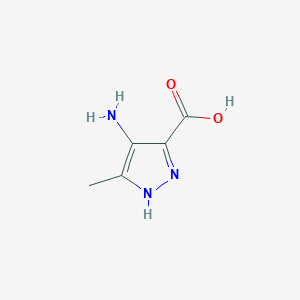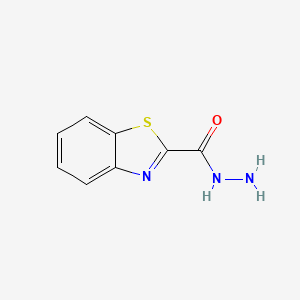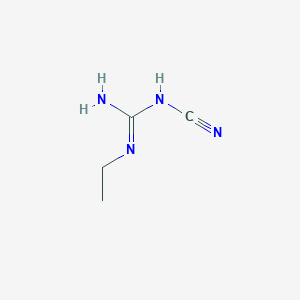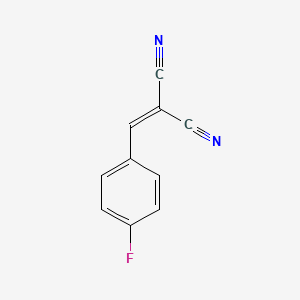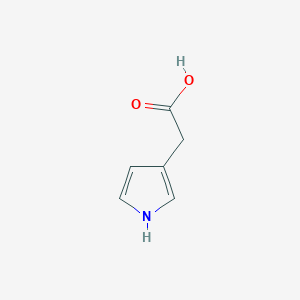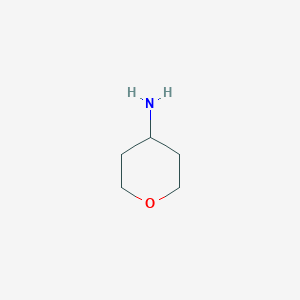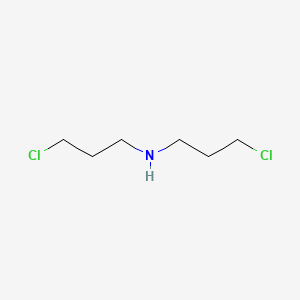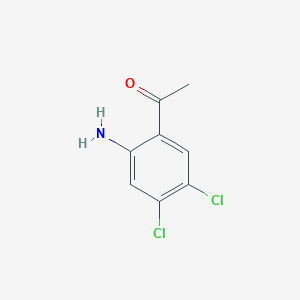
1-(2-アミノ-4,5-ジクロロフェニル)エタノン
説明
1-(2-Amino-4,5-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H7Cl2NO. It is characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring, along with an ethanone group. This compound is primarily used in research and development due to its unique chemical properties.
科学的研究の応用
1-(2-Amino-4,5-dichlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
Target of Action
1-(2-Amino-4,5-dichlorophenyl)ethanone, also known as 4′-Amino-3′,5′-dichloroacetophenone , is a chemical compound that has been used in various research studies More research is needed to identify its primary targets and their roles.
Mode of Action
It is known that the compound has a bulky and highly lipophilic tricyclic core , which could play a role in its activity and cytotoxic profile
Biochemical Pathways
It has been used in the synthesis of 2-alkyl/aryl-6-(2’,4’-dichlorophenyl)imidazo[2,1-b]-1,3,4-thiadiazoles , suggesting that it may be involved in the thiadiazole synthesis pathway. More research is needed to summarize the affected pathways and their downstream effects.
Pharmacokinetics
It has been used as a stable isotope label for the study of the pharmacokinetics and metabolism of drugs in humans . This suggests that the compound may have some unique ADME properties that impact its bioavailability.
Result of Action
Some derivatives of the compound have shown good antimicrobial potential , suggesting that it may have antimicrobial effects at the molecular and cellular level.
Action Environment
It has been shown to have a good stability profile in acidic solutions , suggesting that the compound’s action and efficacy may be influenced by the pH of its environment.
生化学分析
Biochemical Properties
1-(2-Amino-4,5-dichlorophenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with beta-adrenergic receptors, influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 1-(2-Amino-4,5-dichlorophenyl)ethanone on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways . Additionally, it impacts cellular signaling by modulating the activity of key signaling molecules, which can lead to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, 1-(2-Amino-4,5-dichlorophenyl)ethanone exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with beta-adrenergic receptors can lead to changes in receptor conformation and function . This binding can result in either inhibition or activation of the receptor, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-Amino-4,5-dichlorophenyl)ethanone in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. This compound has been shown to be stable under various conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular processes, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 1-(2-Amino-4,5-dichlorophenyl)ethanone vary with different dosages. At lower doses, it may have minimal impact, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
1-(2-Amino-4,5-dichlorophenyl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and the levels of various metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(2-Amino-4,5-dichlorophenyl)ethanone within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can influence its localization and accumulation, affecting its overall efficacy and function.
Subcellular Localization
1-(2-Amino-4,5-dichlorophenyl)ethanone exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects in a targeted manner.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4,5-dichlorophenyl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 3,4-dichloroaniline with acetonitrile in the presence of a catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of 1-(2-Amino-4,5-dichlorophenyl)ethanone may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-(2-Amino-4,5-dichlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
類似化合物との比較
- 1-(2-Amino-3,5-dichlorophenyl)ethanone
- 1-(2-Amino-4,5-dichlorophenyl)-2-bromoethanone
- 2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
Uniqueness: 1-(2-Amino-4,5-dichlorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-(2-amino-4,5-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADCOFLZDWJCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287656 | |
| Record name | 1-(2-amino-4,5-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6951-70-8 | |
| Record name | 6951-70-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-amino-4,5-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


